molecular formula C24H26N2O6S B2955162 1-(4-((1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone CAS No. 900012-06-8

1-(4-((1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2955162
CAS No.: 900012-06-8
M. Wt: 470.54
InChI Key: MKILFJNROOXFQP-UHFFFAOYSA-N
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Description

The compound 1-(4-((1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone is a complex organic molecule with various functional groups that give it unique chemical properties and potential applications in scientific research and industry. Its structure includes a trimethoxyphenyl group, a dihydropyrrolopyrazine core, and a sulfonyl phenyl ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is synthesized through a multi-step organic reaction sequence. The synthesis typically involves:

  • Starting with 3,4,5-trimethoxybenzaldehyde as the precursor.

  • Condensation with appropriate amines to form the dihydropyrrolopyrazine core.

  • Sulfonation to introduce the sulfonyl group.

  • Final coupling with phenyl ethanone derivative under specific conditions, often requiring catalysts or reagents such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3).

Industrial Production Methods

For large-scale production, the synthesis route is optimized to ensure high yield and purity. This involves carefully controlled reaction temperatures, pressures, and the use of industrial-grade solvents and catalysts. Continuous flow reactors may be employed for increased efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methoxy groups can undergo oxidation to form hydroxyl derivatives.

  • Reduction: : The carbonyl group in the ethanone moiety can be reduced to an alcohol.

  • Substitution: : The phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

  • Substitution: : Sulfuric acid (H2SO4) or nitric acid (HNO3) for nitration; bromine (Br2) for bromination.

Major Products

Depending on the reactions, the major products could include hydroxylated derivatives, reduced alcohols, or halogenated compounds.

Scientific Research Applications

  • Chemistry: : As a building block for more complex molecules and polymers.

  • Medicine: : Investigated for potential therapeutic properties, such as anticancer or antimicrobial activity.

  • Industry: : Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules, potentially inhibiting specific enzymes or receptors. The trimethoxyphenyl group can interact with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds or ionic interactions, altering protein function and signaling pathways.

Comparison with Similar Compounds

Similar compounds include other dihydropyrrolopyrazine derivatives and sulfonyl phenyl ethanone analogs. the presence of the trimethoxyphenyl group and the specific structural arrangement of this compound give it unique properties, such as increased binding affinity to certain biological targets and distinct chemical reactivity.

List of Similar Compounds

  • 1-(4-(1-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone

  • 1-(4-(1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone

  • 1-(4-(1-(2,3,4,5-tetrahydroxylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone

This structure and chemical dynamics of 1-(4-((1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone make it a fascinating subject for further study in various scientific fields.

Properties

IUPAC Name

1-[4-[[1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]sulfonyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6S/c1-16(27)17-7-9-19(10-8-17)33(28,29)26-13-12-25-11-5-6-20(25)23(26)18-14-21(30-2)24(32-4)22(15-18)31-3/h5-11,14-15,23H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKILFJNROOXFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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